molecular formula C13H9ClF3NO B2366857 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline CAS No. 74159-77-6

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B2366857
CAS No.: 74159-77-6
M. Wt: 287.67
InChI Key: MJDSHTMEOISRNB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline (CAS 74159-77-6) is a chemical compound with the molecular formula C13H9ClF3NO and a molecular weight of 287.66 g/mol . This aniline derivative is a key intermediate in organic and medicinal chemistry research, particularly in the synthesis of active pharmaceutical ingredients. Its structure, featuring both a chlorophenoxy and a trifluoromethyl group, makes it a valuable scaffold for developing compounds with biological activity. This compound serves as a crucial precursor in the synthesis of salicylanilide anthelmintics, a class of drugs known for their efficacy against parasitic infestations in animals . Research has shown that related salicylanilide derivatives, such as Rafoxanide which is built upon a similar core structure, are potent anthelmintics and have also demonstrated promising anticancer properties, including activity against multiple myeloma and other cancer cell lines . The compound must be stored in a dark place under an inert atmosphere at room temperature . This product is intended for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDSHTMEOISRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

Nucleophilic Aromatic Substitution (NAS) Approach

The NAS method involves reacting 4-chlorophenol with a halogenated precursor, typically 2-trifluoromethyl-4-nitrochlorobenzene, under alkaline conditions. In a representative protocol, potassium carbonate facilitates deprotonation of 4-chlorophenol, generating a phenoxide ion that displaces the chloride group on the nitro-substituted arene. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours. Post-reaction, the intermediate 4-(4-chlorophenoxy)-2-trifluoromethylnitrobenzene is isolated via aqueous workup and recrystallized from ethanol (yield: 78–82%).

Critical Parameters:
  • Solvent Selection : DMF outperforms dimethyl sulfoxide (DMSO) in reaction efficiency due to superior phenoxide stabilization.
  • Temperature Control : Reactions below 70°C result in incomplete substitution, while temperatures exceeding 110°C promote nitro group reduction as a side reaction.

Nitration-Reduction Sequential Pathway

This two-step strategy begins with nitration of 4-chloro-2-(trifluoromethyl)benzene, followed by phenoxy group introduction and subsequent nitro reduction:

Step 1: Nitration
A mixture of fuming nitric acid and sulfuric acid (1:3 v/v) nitrates 4-chloro-2-(trifluoromethyl)benzene at 0–5°C, yielding 4-chloro-2-trifluoromethyl-1-nitrobenzene. Ice quenching precipitates the product, which is filtered and washed with cold methanol (yield: 85–88%).

Step 2: Phenoxy Coupling and Reduction
The nitro intermediate reacts with 4-chlorophenol under NAS conditions (as in Section 1.1). Catalytic hydrogenation (H₂, 3 atm, 25°C, Pd/C) then reduces the nitro group to the target aniline. This method achieves an overall yield of 74–76%, with residual palladium levels below 5 ppm.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities employ tubular reactors for high-throughput production. Key advantages include:

  • Residence Time Optimization : 12–15 minutes at 120°C ensures >95% conversion.
  • In-Line Purification : Integrated liquid-liquid extraction units remove unreacted phenol and inorganic salts, enhancing product purity (99.2–99.5%).
Process Metrics:
Parameter Value Range
Throughput 50–200 kg/day
Solvent Consumption 0.8 L/kg product
Energy Demand 15–20 kWh/kg

Reaction Mechanism and Kinetic Analysis

NAS Mechanistic Insights

Density functional theory (DFT) calculations reveal a two-step mechanism:

  • Phenoxide Formation : Exergonic deprotonation (ΔG = -12.3 kcal/mol) under basic conditions.
  • Aromatic Substitution : The rate-determining step involves partial bond cleavage between the aromatic carbon and leaving group (Cl), with an activation energy barrier of 22.1 kcal/mol.
Kinetic Rate Law:

$$
\text{Rate} = k[\text{Ar-Cl}][\text{PhO}^-]
$$
Where $$ k = 3.2 \times 10^{-4} \, \text{L·mol}^{-1}\text{s}^{-1} $$ at 80°C in DMF.

Analytical Characterization

Spectroscopic Data

FT-IR (KBr, cm⁻¹):

  • N-H stretch: 3385 (s, amine)
  • C-F vibrations: 1165–1240 (trifluoromethyl)
  • C-O-C asymmetric stretch: 1250 (phenoxy bridge)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.90 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.75 (s, 1H, Ar-H)
  • δ 4.10 (s, 2H, NH₂)

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
NAS (Batch) 78–82 98.5 Moderate
Nitration-Reduction 74–76 99.2 High
Continuous Flow 92–94 99.5 Industrial

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The chlorophenoxy group may facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents CAS Number Key Differences vs. Target Compound
4-Chloro-2-(trifluoromethyl)aniline -Cl (para), -CF₃ (ortho) 3852-52-6 Lacks phenoxy group; simpler structure
4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline -Cl (para), -CF₃ (meta), phenoxy linker 57688-17-2 Trifluoromethyl at meta position
2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline -Cl (para), -CF₃ (meta), phenoxy linker 332-50-3 Phenoxy at ortho, -CF₃ at meta
5-Chloro-2-nitro-4-(trifluoromethyl)aniline -Cl (para), -CF₃ (ortho), -NO₂ (meta) 35375-74-7 Nitro group replaces phenoxy
4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline -CF(CF₃)₂ (para), -CF₃ (ortho) 1207314-85-9 Bulkier perfluorinated group

Physicochemical Properties

  • Lipophilicity: The phenoxy group in the target compound increases logP compared to analogs without it (e.g., 4-Chloro-2-(trifluoromethyl)aniline) .
  • Solubility : Trifluoromethyl groups reduce water solubility but enhance organic solvent compatibility.
  • Thermal Stability : Bulkier substituents (e.g., perfluoropropane in CAS 1207314-85-9) lower melting points .

Biological Activity

4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline, also known by its CAS number 74159-77-6, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H9ClF3NO. The structure features a chlorophenoxy group and a trifluoromethyl group, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This increased permeability may facilitate interactions with enzymes and receptors involved in various signaling pathways.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic processes within cells.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, including resistant strains such as Staphylococcus aureus and Enterococcus faecium .
  • Anticancer Potential : The compound’s structure suggests potential anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecium64
Escherichia coli128

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell LineIC50 (µM)
MCF-7 (breast)15.2
HeLa (cervical)10.5
A549 (lung)20.3

These results indicate that the compound may have significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A recent study focused on the efficacy of this compound against multidrug-resistant bacterial strains. The findings highlighted its potential as a novel antimicrobial agent capable of overcoming resistance mechanisms .
  • Cytotoxicity in Cancer Research : Another study investigated the cytotoxic effects on MCF-7 and HeLa cells, revealing that the compound induces apoptosis through a caspase-dependent pathway, suggesting its utility in cancer therapy .

Q & A

Q. How can researchers optimize the synthesis of 4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline to improve yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 4-chlorophenol with 2-(trifluoromethyl)aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Key considerations include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
  • Base optimization : Use of anhydrous potassium carbonate to deprotonate the phenol and drive the reaction .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively removes unreacted starting materials.
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 phenol:amine) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–7.5 ppm) and distinguish trifluoromethyl (-CF₃) splitting patterns. Overlapping peaks in aromatic regions may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or CF₃ groups) .
  • X-ray Crystallography : Resolve steric effects of the bulky trifluoromethyl and chlorophenoxy groups on molecular geometry .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:
  • Activates the aromatic ring for electrophilic substitution at the para position relative to the amino group.
  • Stabilizes intermediates in Suzuki-Miyaura couplings by lowering electron density at the coupling site.
    Experimental studies on analogous compounds show that Pd(PPh₃)₄ and SPhos ligands achieve >80% yield in aryl-aryl couplings .
  • Key data : Substituent effects on Hammett constants (σₚ for -CF₃ = 0.54) correlate with reaction rates in Buchwald-Hartwig aminations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
  • Structural variations : Minor substituent changes (e.g., -OCH₃ vs. -CF₃) alter lipophilicity and target binding .
  • Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using broth microdilution (CLSI guidelines) to minimize variability .
  • Computational modeling : Perform docking studies with bacterial enoyl-ACP reductase or human kinases to rationalize activity differences .

Q. How can this compound serve as a precursor for advanced materials (e.g., liquid crystals or polymers)?

  • Methodological Answer : The rigid aromatic core and fluorinated groups enable applications in:
  • Liquid crystals : Introduce mesogenic units (e.g., biphenyl) via Ullman coupling. Thermal stability (TGA decomposition >250°C) suits optoelectronic devices .
  • Polymer additives : Copolymerize with styrene derivatives to enhance thermal resistance (DSC: Tg increased by 20°C with 10% wt. loading) .

Key Methodological Recommendations

  • Synthetic Challenges : Avoid hydrolysis of the trifluoromethyl group by maintaining anhydrous conditions .
  • Biological Assays : Use logarithmic dilution series to account for the compound’s high lipophilicity (LogP ≈ 3.5) .
  • Computational Tools : Employ Gaussian09 with B3LYP/6-31G(d) basis sets to model electronic properties .

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